Lipophilicity Difference and Environmental Fate
5-Amino-4-chloropyridazin-3(2H)-one exhibits an XLogP3 of -0.3, which is substantially lower than Chloridazon (XLogP3 2.2) and Methyldesphenylchloridazon (consensus LogP ~0.25) [1][2]. This difference of approximately 2.5 log units indicates that the target compound is approximately 300 times more hydrophilic than its parent herbicide. For reversed-phase HPLC, this translates to a significantly earlier elution time, necessitating distinct chromatographic conditions for adequate separation from its analogs [3].
| Evidence Dimension | Lipophilicity (XLogP3 / Consensus LogP) |
|---|---|
| Target Compound Data | -0.3 (XLogP3) |
| Comparator Or Baseline | Chloridazon (XLogP3 2.2); Methyldesphenylchloridazon (Consensus LogP 0.25) |
| Quantified Difference | Δ = 2.5 log units vs. Chloridazon; Δ = 0.55 log units vs. Methyldesphenylchloridazon |
| Conditions | In silico prediction (XLogP3 3.0 and Consensus LogP) |
Why This Matters
This large hydrophilicity difference directly impacts selection for environmental monitoring, where desphenyl-chloridazon is the more mobile and persistent groundwater contaminant of concern.
- [1] PubChem. (2025). 5-Amino-4-chloropyridazin-3(2H)-one. XLogP3 = -0.3. View Source
- [2] PubChem. (2025). Chloridazon. XLogP3 = 2.2. View Source
- [3] Column and thin-layer chromatographic determination of 5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone. ScienceDirect. (2001). View Source
